molecular formula C18H23N3O4S B2762964 4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole CAS No. 2034488-33-8

4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-2-isopropyl-1-methyl-1H-imidazole

Cat. No.: B2762964
CAS No.: 2034488-33-8
M. Wt: 377.46
InChI Key: RPYUVWFJJXXGIM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidin-1-yl group, a sulfonyl group, and an imidazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a fused ring system that includes a benzene ring and a 1,3-dioxole ring . The pyrrolidin-1-yl group is a five-membered nitrogen-containing ring, and the imidazole ring is a five-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the sulfonyl group could undergo substitution reactions, and the imidazole ring could participate in acid-base reactions .

Scientific Research Applications

Imidazole Derivatives in Medicine

Imidazole compounds have been synthesized and evaluated for their potential antisecretory and cytoprotective properties as antiulcer agents. For instance, the study on imidazo[1,2-a]pyridines substituted at the 3-position aimed to discover compounds with significant cytoprotective activity in ethanol and HCl-induced ulcer models, though none showed notable antisecretory activity in the gastric fistula rat model (Starrett et al., 1989). This suggests that structural analogs, including the specified compound, could be explored for their gastroprotective effects.

Catalysis and Organic Synthesis

Imidazole derivatives have been employed in various synthetic routes, contributing to the development of new chemical entities. For example, a method involving a three-component reaction with 1,3-dicarbonyl compounds or pyridin-2-amines has been utilized to synthesize sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing the versatility of imidazole structures in facilitating complex organic transformations (Cui et al., 2018). This highlights the potential of the specified compound in synthetic chemistry applications, given its structural complexity and functional groups.

Molecular Conformation and Activity Relationship

Investigations into the structure-activity relationships of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides reveal insights into how molecular conformation affects pharmacological activity. Such studies underscore the importance of specific structural features for achieving desired biological outcomes, suggesting that modifications to imidazole derivatives could optimize their therapeutic efficacy (Ukrainets et al., 2019). This implies potential research applications for the specified compound in designing new drugs with tailored properties.

Antiviral and Antitumor Activities

Imidazole derivatives have been explored for their antiviral and antitumor potentials. Certain compounds have shown significant activity against human rhinovirus and various cancer cell lines, indicating the broad therapeutic applications of these molecules (Hamdouchi et al., 1999). This suggests that the compound could be investigated for its efficacy in treating viral infections and cancer, given its structural relation to active imidazole derivatives.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-1-methyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-12(2)18-19-17(10-20(18)3)26(22,23)21-7-6-14(9-21)13-4-5-15-16(8-13)25-11-24-15/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYUVWFJJXXGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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